![molecular formula C11H16ClNO6S2 B13854712 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, methoxyethoxy group, and sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitrobenzenesulfonamide with 2-(2-methoxyethoxy)ethylamine under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonamide
- 3-Chloro-4-ethoxybenzenesulfonamide
- 3-Chloro-4-(2-hydroxyethoxy)benzenesulfonamide
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are desired, such as in the development of water-soluble drugs or materials.
特性
分子式 |
C11H16ClNO6S2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO6S2/c1-18-4-5-19-6-7-20(14,15)11-3-2-9(8-10(11)12)21(13,16)17/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
InChIキー |
VYWCEPOBZNHTGA-UHFFFAOYSA-N |
正規SMILES |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


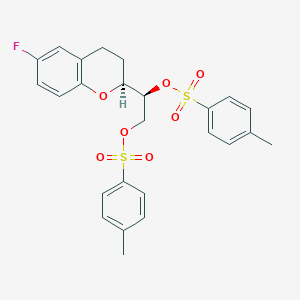
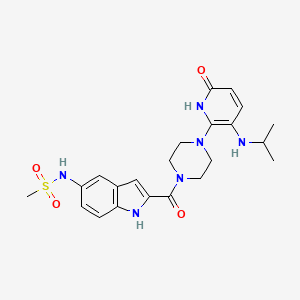

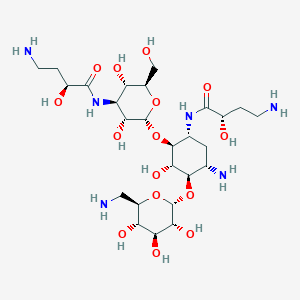


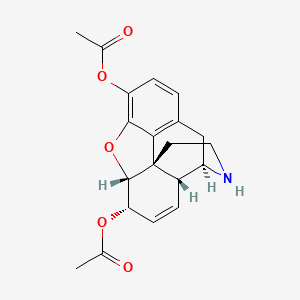
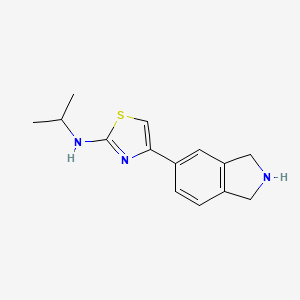
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)
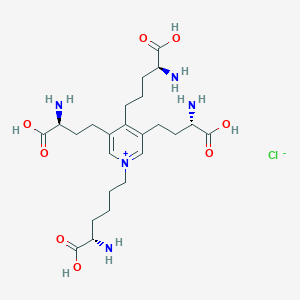

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
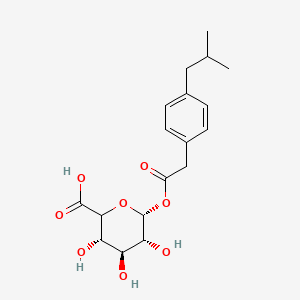
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
